Boc-Pro-OSu

Catalog No.
S711704
CAS No.
3392-10-7
M.F
C14H20N2O6
M. Wt
312.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Pro-OSu

CAS Number

3392-10-7

Product Name

Boc-Pro-OSu

IUPAC Name

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate

Molecular Formula

C14H20N2O6

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3

InChI Key

DICWIJISMKZDDY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O

Synonyms

Boc-Pro-OSu;3392-10-7;Boc-L-prolineN-hydroxysuccinimideester;C14H20N2O6;AmbotzBAA5910;AC1LGYGC;15491_ALDRICH;SCHEMBL4959104;15491_FLUKA;CTK8D6348;MolPort-003-845-279;ZINC399463;N-Boc-L-Prolinesuccinimidylester;4018AB;AK-81148;HE060890;KB-281507;ST2412710;N-t-Boc-L-proline-N-hydroxysuccinimideEster;2,5-Dioxopyrrolidin-1-yl1-(tert-butoxycarbonyl)-L-prolinate;1-O-tert-butyl2-O-(2,5-dioxopyrrolidin-1-yl)(2S)-pyrrolidine-1,2-dicarboxylate;TERT-BUTYL(S)-2-[[(25-DIOXO-1-PYRROLIDINYL)OXY]CARBONYL]PYRROLIDINE-1-CARBOXYLATE;(2S)-1,2-PyrrolidinedicarboxylicAcid1-(1,1-Dimethylethyl)2-(2,5-Dioxo-1-pyrrolidinyl)Ester;(2S)-2-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylicAcid1,1-DimethylethylEster

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)ON2C(=O)CCC2=O

Peptide Synthesis:

Boc-Pro-OSu, also known as Boc-L-proline N-hydroxysuccinimide ester, is a valuable building block in peptide synthesis. It is a convenient and efficient reagent for incorporating the amino acid proline into peptides due to its:

  • Protecting Group: The "Boc" (tert-Butyloxycarbonyl) group temporarily protects the proline's amine (NH2) group, preventing unwanted side reactions during peptide chain assembly.
  • Reactivity: The "OSu" (N-hydroxysuccinimide ester) group acts as a highly reactive leaving group, facilitating efficient coupling with the free amine group of another amino acid or peptide chain. This property allows for the formation of amide bonds, the essential linkages between amino acids in peptides.

Proline Analogue Development:

Proline is a unique amino acid with a cyclic structure that introduces rigidity and conformational constraints into peptides. Boc-Pro-OSu serves as a starting material for the synthesis of proline analogues, which are modified versions of proline with altered chemical properties. These analogues can be used to:

  • Fine-tune peptide function: By modifying the chemical structure of proline, researchers can explore how different side chains or ring structures impact the biological activity, stability, or conformation of the resulting peptide.
  • Develop new drugs: Proline analogues hold promise in the development of novel therapeutic agents by potentially optimizing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or targeting specific biological pathways.

Research in Protein Chemistry:

Beyond peptide synthesis, Boc-Pro-OSu finds application in various research areas within protein chemistry:

  • Protein labeling: The reactive OSu group can be used to selectively label specific amino acid residues within proteins containing free amine groups. This technique allows researchers to study protein structure, function, and interactions with other molecules.
  • Protein-drug conjugates: By attaching a drug molecule to a protein carrier via Boc-Pro-OSu, researchers can develop targeted therapies that deliver drugs specifically to diseased cells.

Boc-Pro-OSu, also known as N-tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester, is a chemical compound widely utilized in peptide synthesis. Its molecular formula is C₁₄H₂₀N₂O₆, and it has a molecular weight of approximately 288.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the proline amino acid, which is essential for protecting the amine functionality during peptide coupling reactions. Boc-Pro-OSu is characterized by its solid-state appearance and is typically stored at low temperatures (−20°C) to maintain stability .

Boc-Pro-OSu is primarily used in solid-phase peptide synthesis. In this context, it acts as an activated form of proline that can efficiently couple with other amino acids or peptide chains. The reaction mechanism involves the formation of an amide bond between the carboxyl group of another amino acid and the amine group of proline, facilitated by the N-hydroxysuccinimide leaving group. This reaction is particularly advantageous due to its high yield and specificity, minimizing side reactions .

While Boc-Pro-OSu itself may not exhibit significant biological activity, its role as a building block in peptide synthesis allows for the creation of biologically active peptides. Proline, the underlying amino acid, plays a crucial role in protein structure and function. Peptides synthesized using Boc-Pro-OSu can exhibit various biological activities depending on their sequence and structure, including antimicrobial properties, enzyme inhibition, and modulation of cellular signaling pathways .

The synthesis of Boc-Pro-OSu generally involves the following steps:

  • Protection of Proline: L-proline is reacted with tert-butoxycarbonyl anhydride to introduce the Boc protecting group.
  • Formation of N-hydroxysuccinimide Ester: The Boc-protected proline is then reacted with N-hydroxysuccinimide to form the corresponding ester.
  • Purification: The product is purified through crystallization or chromatography to obtain Boc-Pro-OSu in high purity.

This method allows for the efficient production of Boc-Pro-OSu suitable for peptide synthesis applications .

Boc-Pro-OSu is predominantly used in:

  • Peptide Synthesis: It serves as a key intermediate in the solid-phase synthesis of peptides containing proline.
  • Drug Development: Peptides synthesized using Boc-Pro-OSu can be developed into therapeutic agents with specific biological functions.
  • Research: It is utilized in studies involving protein structure and function, as well as in the development of peptide-based probes for biological research .

Interaction studies involving Boc-Pro-OSu typically focus on its reactivity with various amino acids during peptide coupling reactions. The efficiency of these interactions can be influenced by several factors, including:

  • Solvent Effects: The choice of solvent can impact the reaction kinetics and yield.
  • Temperature: Higher temperatures may increase reaction rates but can also lead to unwanted side reactions.
  • Concentration: The concentration of reactants affects the likelihood of successful coupling events.

These studies are crucial for optimizing conditions for peptide synthesis and understanding the dynamics of peptide formation .

Boc-Pro-OSu shares structural similarities with several other compounds used in peptide synthesis. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Boc-Ala-OHContains alanine instead of prolineSimpler structure; commonly used
Boc-Gly-OHContains glycineOften used for shorter peptides
Fmoc-Pro-OHUses fluorenylmethyloxycarbonyl instead of BocDifferent protection strategy; more stable
Z-Pro-OHUses benzyloxycarbonyl protectionMore hydrophobic; alters solubility

Boc-Pro-OSu's uniqueness lies in its specific use of proline and the N-hydroxysuccinimide leaving group, which enhances its reactivity and efficiency in peptide coupling compared to other protecting groups .

XLogP3

0.7

Hydrogen Bond Acceptor Count

6

Exact Mass

312.13213636 g/mol

Monoisotopic Mass

312.13213636 g/mol

Heavy Atom Count

22

Other CAS

3392-10-7

Dates

Modify: 2023-08-15

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